N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine typically involves the bromination of benzofuran derivatives followed by the formation of the hydroxylamine group. One common method includes the reaction of 5-bromo-2,3-dihydro-1-benzofuran with ethylidenehydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in specialized reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1-benzofuran-3-one: Another brominated benzofuran derivative with similar chemical properties.
Benzothiophene derivatives: Compounds with a similar structure but containing sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3 |
InChI Key |
FVMGXZXVZKQJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1COC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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